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2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C14H20N2OS and a molecular weight of 264.39 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a tert-butylthio group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of the pyrrolidine ring from S-proline via chloroacetylation followed by amidation . The pyridine ring can be introduced through a nucleophilic substitution reaction, where the tert-butylthio group is added using tert-butylthiol and a suitable base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: tert-Butylthiol, suitable bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid
Reduction: 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-methanol
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the pyrrolidine and pyridine rings, along with the tert-butylthio substituent. This combination of functional groups provides a distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Biological Activity
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N2OS
- Molecular Weight : 252.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. Its structure suggests potential activity as a ligand, modulating the function of various biological targets.
TRPV1 Antagonism
Research indicates that compounds related to pyridine and pyrrolidine structures can act as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain signaling. For example, a study on related 2-thio pyridine analogues demonstrated significant TRPV1 antagonistic properties, leading to analgesic effects in animal models of neuropathic pain .
Analgesic Effects
In vivo studies have shown that compounds with similar structures can effectively inhibit capsaicin-induced pain responses. For instance, a related compound exhibited strong anti-allodynic effects, suggesting that this compound may also possess analgesic properties through similar mechanisms .
Case Studies
- Analgesic Efficacy : A series of studies focused on the analgesic efficacy of TRPV1 antagonists showed that modifications in the pyridine ring significantly influenced the potency and efficacy of these compounds . The structural features of this compound may enhance its binding affinity to TRPV1.
- Pharmacokinetic Properties : Research on similar compounds has highlighted the importance of pharmacokinetic properties such as oral bioavailability and metabolic stability. These factors are critical for therapeutic applications, particularly in chronic pain management .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Properties
Molecular Formula |
C14H20N2OS |
---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
2-(6-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)18-13-7-6-11(9-15-13)12-5-4-8-16(12)10-17/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChI Key |
WODQEWVQABUBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
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